molecular formula C11H19F2NO4 B6605301 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid CAS No. 2803823-60-9

2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid

Cat. No.: B6605301
CAS No.: 2803823-60-9
M. Wt: 267.27 g/mol
InChI Key: FJORFTLTZWQECI-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid is an organic compound characterized by its fluoroalkyl side chains and tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines, preventing them from undergoing unwanted reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Protective Group Introduction: : Start with an appropriate amine precursor. The Boc group can be introduced using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

  • Fluorination: : The fluoromethyl group can be introduced using a reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). Specific conditions depend on the reactivity of the starting materials.

  • Carboxylation: : Incorporate the carboxyl group through carbon dioxide (CO2) addition under specific conditions that favor carboxylation.

Industrial Production Methods

In an industrial context, the synthesis can be scaled using continuous flow reactors to optimize reaction conditions and improve yields. High-throughput screening of catalysts and solvents can also enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidative transformations, especially in the presence of strong oxidizing agents.

  • Reduction: : Reduction can be achieved using agents like LiAlH4, targeting specific functional groups within the molecule.

  • Substitution: : Halogen exchange reactions, particularly involving the fluorine atoms, can occur under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Solvents: : Dichloromethane (DCM), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products

The major products depend on the reaction conditions and reagents used, ranging from simple oxidation products to more complex rearrangements.

Scientific Research Applications

Chemistry

  • Synthetic Intermediates: : Used as a building block for more complex molecules.

  • Catalysis: : Functions as a ligand in certain catalytic processes.

Biology and Medicine

  • Pharmaceutical Development:

  • Biomolecular Probes: : Utilized in the design of probes for fluorine-19 nuclear magnetic resonance (NMR) studies.

Industry

  • Material Science: : Incorporated in the development of new materials with specific fluorine-related properties.

  • Agrochemicals: : Potential application in the development of pest-resistant compounds.

Mechanism of Action

Molecular Targets

The compound can target various biomolecules, depending on its functional groups. It can inhibit enzyme activity by binding to active sites or modifying enzyme conformation through interactions with the Boc and fluoroalkyl groups.

Pathways Involved

The compound may influence biochemical pathways related to enzyme activity, potentially affecting processes like signal transduction and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-(chloromethyl)pentanoic acid: : Similar structure but with chlorine atoms instead of fluorine.

  • 2-{[(tert-butoxy)carbonyl]amino}-5-methyl-4-(methyl)pentanoic acid: : Lacks the halogen substituents, affecting reactivity and biological activity.

Uniqueness

The presence of both fluoromethyl and fluoroalkyl groups makes 2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid unique, offering distinct reactivity and interactions in chemical and biological systems compared to its analogs.

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Properties

IUPAC Name

5-fluoro-4-(fluoromethyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7(5-12)6-13/h7-8H,4-6H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJORFTLTZWQECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(CF)CF)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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